(4-(Decyloxy)phenyl)(phenyl)methanone (4-(Decyloxy)phenyl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753250
InChI: InChI=1S/C23H30O2/c1-2-3-4-5-6-7-8-12-19-25-22-17-15-21(16-18-22)23(24)20-13-10-9-11-14-20/h9-11,13-18H,2-8,12,19H2,1H3
SMILES: CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Molecular Formula: C23H30O2
Molecular Weight: 338.5 g/mol

(4-(Decyloxy)phenyl)(phenyl)methanone

CAS No.:

Cat. No.: VC13753250

Molecular Formula: C23H30O2

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

(4-(Decyloxy)phenyl)(phenyl)methanone -

Specification

Molecular Formula C23H30O2
Molecular Weight 338.5 g/mol
IUPAC Name (4-decoxyphenyl)-phenylmethanone
Standard InChI InChI=1S/C23H30O2/c1-2-3-4-5-6-7-8-12-19-25-22-17-15-21(16-18-22)23(24)20-13-10-9-11-14-20/h9-11,13-18H,2-8,12,19H2,1H3
Standard InChI Key HQUPVZXXKOHWPK-UHFFFAOYSA-N
SMILES CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Canonical SMILES CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Introduction

(4-(Decyloxy)phenyl)(phenyl)methanone is a synthetic organic compound belonging to the class of benzophenones. It is characterized by a ketone group attached to two phenyl rings, one of which is further substituted with a decyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and potential applications.

Synthesis and Preparation

The synthesis of (4-(Decyloxy)phenyl)(phenyl)methanone typically involves the reaction of a decyloxy-substituted benzene derivative with a benzoyl chloride or a similar reagent in the presence of a catalyst. This process can be achieved through Friedel-Crafts acylation, a common method for introducing a carbonyl group into an aromatic ring.

Example Synthesis Route

  • Starting Materials: Decyloxybenzene and benzoyl chloride.

  • Catalyst: Aluminum chloride (AlCl3) or a similar Lewis acid.

  • Solvent: Dichloromethane or a similar organic solvent.

  • Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.

Applications and Potential Uses

While specific applications of (4-(Decyloxy)phenyl)(phenyl)methanone are not widely documented, compounds within the benzophenone class are often used in various fields such as:

  • Photography: As sensitizers in photographic films.

  • Pharmaceuticals: As intermediates in the synthesis of certain drugs.

  • Materials Science: In the development of polymers and other materials.

Spectroscopic and Analytical Data

Spectroscopic analysis, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), is crucial for confirming the structure of (4-(Decyloxy)phenyl)(phenyl)methanone.

  • 1H NMR: Expected to show signals corresponding to the aromatic protons and the methylene protons of the decyloxy chain.

  • 13C NMR: Will display peaks for the carbonyl carbon, aromatic carbons, and the methylene carbons of the decyloxy group.

  • IR Spectroscopy: Should exhibit a strong absorption band for the carbonyl group (around 1650-1700 cm^-1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator